![molecular formula C17H10O4 B1249582 1,3-Dihydroxy-12H-benzo[b]xanthen-12-on CAS No. 22315-94-2](/img/structure/B1249582.png)

1,3-Dihydroxy-12H-benzo[b]xanthen-12-on

Übersicht

Beschreibung

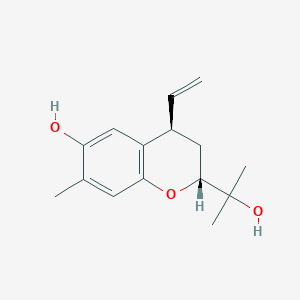

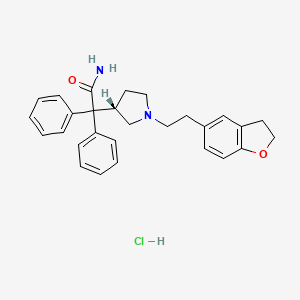

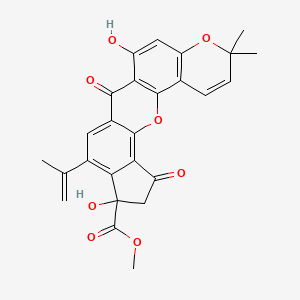

1,3-Dihydroxy-12H-benzo[b]xanthen-12-one is a chemical compound with the molecular formula C17H10O4 and a molecular weight of 278.26 g/mol . . This compound is characterized by its unique structure, which includes a xanthene core with hydroxyl groups at positions 1 and 3 and a ketone group at position 12.

Wissenschaftliche Forschungsanwendungen

1,3-Dihydroxy-12H-benzo[b]xanthen-12-one has a wide range of scientific research applications, including:

Chemistry: Used as a fluorescent dye in various analytical techniques, including fluorescence microscopy and flow cytometry.

Biology: Employed in staining biological samples to visualize cellular structures and processes.

Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

Industry: Utilized in the production of fluorescent inks, dyes, and pigments.

Wirkmechanismus

Target of Action

The primary target of 1,3-dihydroxy-12H-benzo[b]xanthen-12-one is DNA . The compound interacts with calf thymus DNA (ct DNA), suggesting that it may have a similar interaction with human DNA .

Mode of Action

1,3-dihydroxy-12H-benzo[b]xanthen-12-one interacts with DNA through an intercalative mode . This means that the compound inserts itself between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and potentially lead to changes in gene expression .

Biochemical Pathways

The disruption of these pathways could lead to changes in cell function and potentially cell death .

Result of Action

The molecular and cellular effects of 1,3-dihydroxy-12H-benzo[b]xanthen-12-one’s action are largely dependent on its interaction with DNA. By intercalating into the DNA helix, the compound can disrupt normal DNA function, potentially leading to changes in gene expression, cell function, and cell viability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,3-dihydroxy-12H-benzo[b]xanthen-12-one Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its target and exert its effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Dihydroxy-12H-benzo[b]xanthen-12-one can be synthesized through various synthetic routes. One common method involves the condensation of 2-hydroxybenzaldehyde with 2-naphthol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction typically occurs under reflux conditions in a suitable solvent like ethanol or acetic acid. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of 1,3-dihydroxy-12H-benzo[b]xanthen-12-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and catalyst concentration, to maximize efficiency and minimize waste .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dihydroxy-12H-benzo[b]xanthen-12-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of ethers or esters, depending on the reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Rhodamine 6G: Another xanthene dye with similar fluorescent properties but different substituents.

Fluorescein: A related compound with a similar structure but different functional groups, leading to different fluorescence characteristics.

Eosin Y: A xanthene dye with bromine substituents, used in histology and cytology.

Uniqueness

1,3-Dihydroxy-12H-benzo[b]xanthen-12-one is unique due to its specific hydroxyl and ketone functional groups, which confer distinct chemical reactivity and fluorescence properties. These features make it particularly useful in applications requiring high sensitivity and specificity.

Eigenschaften

IUPAC Name |

1,3-dihydroxybenzo[b]xanthen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O4/c18-11-7-13(19)16-15(8-11)21-14-6-10-4-2-1-3-9(10)5-12(14)17(16)20/h1-8,18-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSAPVEXKCXYFIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=C(C=C(C=C4O3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,3-dihydroxy-12H-benzo[b]xanthen-12-one interact with DNA, and what are the downstream effects?

A1: Research indicates that 1,3-dihydroxy-12H-benzo[b]xanthen-12-one interacts with calf thymus DNA (ctDNA) through intercalation. [] This means the molecule inserts itself between the base pairs of DNA. This interaction was suggested by experiments using absorption spectroscopy, fluorescence spectroscopy, circular dichroism spectroscopy, and viscosity measurements. [] While the specific downstream effects aren't detailed in the provided research, DNA intercalation can interfere with essential cellular processes like replication and transcription, ultimately leading to cell death. This is supported by the observed cytotoxic activity of 1,3-dihydroxy-12H-benzo[b]xanthen-12-one against cancer cell lines. []

Q2: How does the structure of 1,3-dihydroxy-12H-benzo[b]xanthen-12-one relate to its activity compared to similar compounds?

A2: 1,3-dihydroxy-12H-benzo[b]xanthen-12-one possesses linearly fused aromatic rings. This structural feature contributes to its higher binding affinity to DNA compared to its isomer, 9,11-dihydroxy-12H-benzo[a]xanthen-12-one, which has angularly fused aromatic rings. [] This difference in binding affinity highlights the importance of the aromatic ring arrangement for DNA interaction and potentially influences the cytotoxic activity of these compounds. Further research exploring structural modifications within this class of compounds could provide valuable insights into structure-activity relationships and optimize their anticancer properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydroxy-4-[2-hydroxy-6-pentadecyl-4-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxybenzoyl]oxy-6-methylbenzoic acid](/img/structure/B1249506.png)

![(3R,4aS,5R,6S)-5-ethenyl-3-[(4S)-4-hydroxy-6-(4-hydroxyphenyl)-2-oxohexyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one](/img/structure/B1249517.png)

![2-[(4S)-4-acetamido-3-oxo-1,2-oxazolidin-2-yl]-5-oxooxolane-2-carboxylic acid](/img/structure/B1249518.png)

![2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-[(1S,3S,4S,5R,8R)-2,4,5,8-tetrahydroxy-7-oxa-2-azabicyclo[3.2.1]octan-3-yl]acetic acid](/img/structure/B1249522.png)